molecular formula C13H8O6 B1670239 Désméthylbellidifoline CAS No. 2980-32-7

Désméthylbellidifoline

Numéro de catalogue: B1670239
Numéro CAS: 2980-32-7
Poids moléculaire: 260.20 g/mol
Clé InChI: MPXAWSABMVLIBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Demethylbellidifolin (DMB) is a natural xanthone extracted from Gentianella acuta . It is used as an antidiarrhea drug in traditional Mongolian medicines . It shows many beneficial pharmacological effects including antioxidation, anti-inflammation, anti-fibrosis, and cardiovascular protection effects .


Synthesis Analysis

A rapid and sensitive LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . The demethylbellidifolin and internal standard of aurantio-obtusin were extracted from 50 μL of rat plasma samples with ethyl acetate .


Molecular Structure Analysis

Demethylbellidifolin contains total 29 bond(s); 21 non-H bond(s), 13 multiple bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 .


Physical and Chemical Properties Analysis

A validated LC–MS/MS method for the quantitative analysis of demethylbellidifolin in rat plasma was developed . Excellent linearity was observed between 1.92 and 960 ng/mL with a limit of quantitation of 1.92 ng/mL .

Applications De Recherche Scientifique

Traitement du diabète

La désméthylbellidifoline (DMB) a été identifiée comme un puissant inhibiteur de la kinase 1A régulée par la phosphorylation tyrosine à double spécificité (DYRK1A), qui est une cible prometteuse pour le traitement du diabète . La DMB peut faciliter la prolifération des cellules β pancréatiques, ce qui est crucial pour le traitement du diabète . Cependant, la DMB a une faible affinité de liaison à la DYRK1A, ce qui signifie qu'une administration continue à forte concentration de DMB est nécessaire pour qu'elle soit efficace pour le diabète .

Dégradation des protéines

Pour surmonter le problème de la faible affinité de liaison à la DYRK1A, les chercheurs ont conçu et synthétisé une série de chimères de ciblage de la protéolyse basées sur la DMB (PROTAC) . Ces PROTAC induisent la dégradation des protéines de manière cyclique et catalytique . L'un de ces PROTAC, le PROTAC basé sur MDM2, a été identifié comme la molécule PROTAC la plus active .

Réduction de l'inflammation

La DMB est une xanthone naturelle extraite de Gentianella acuta, qui est utilisée comme médicament antidiarrhéique dans les médecines traditionnelles mongoles . Il a été constaté que la DMB peut améliorer la rectocolite hémorragique (RCH), une maladie inflammatoire chronique de l'intestin . Le traitement par la DMB pourrait atténuer de manière significative la RCH induite par la TNBS .

Effet antispasmodique

En plus de ses propriétés anti-inflammatoires, la DMB possède également des effets antispasmodiques . Il a été constaté que la DMB réduisait la contraction spontanée des muscles lisses intestinaux et inhibait la tension active des muscles lisses intestinaux induite par KCl, l'acétylcholine, BaCl2 ou l'histamine .

Inhibition de la libération de l'oxyde nitrique

La DMB s'est avérée atténuer la libération d'oxyde nitrique induite par le lipopolysaccharide dans les cellules RAW264.7 . Cela suggère que la DMB pourrait être utile dans les conditions où la libération d'oxyde nitrique est un problème .

Réduction de l'expression des cytokines pro-inflammatoires

La DMB peut réduire l'expression des cytokines pro-inflammatoires dans les cellules RAW264.7 . Cela suggère que la DMB pourrait être bénéfique dans les conditions caractérisées par une inflammation excessive .

Orientations Futures

Demethylbellidifolin has shown potential in treating diabetic nephropathy by regulating the polyol pathway . Future research could focus on further exploring its therapeutic role in the treatment of diabetic nephropathy and other diseases.

Analyse Biochimique

Biochemical Properties

Desmethylbellidifolin plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. One of the key enzymes it inhibits is α-glucosidase, which is involved in carbohydrate metabolism. By inhibiting α-glucosidase, Desmethylbellidifolin can modulate glucose levels in the body, making it a potential candidate for managing diabetes . Additionally, Desmethylbellidifolin interacts with various proteins and biomolecules, including nitric oxide synthase and cyclooxygenase-2, which are involved in inflammatory pathways . These interactions help reduce the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects.

Cellular Effects

Desmethylbellidifolin exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages, Desmethylbellidifolin attenuates the release of nitric oxide and pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-α . This modulation of the inflammatory response is crucial in conditions like ulcerative colitis. Furthermore, Desmethylbellidifolin influences cell signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . In pancreatic β-cells, Desmethylbellidifolin has been shown to stimulate cell proliferation and enhance insulin secretion, which is beneficial for diabetes management .

Molecular Mechanism

The molecular mechanism of Desmethylbellidifolin involves its interaction with specific biomolecules and enzymes. Desmethylbellidifolin binds to the active site of α-glucosidase, inhibiting its activity and thereby reducing glucose absorption in the intestines . Additionally, Desmethylbellidifolin inhibits the enzyme dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in cell proliferation and differentiation . By inhibiting DYRK1A, Desmethylbellidifolin promotes the proliferation of pancreatic β-cells and enhances insulin secretion. Furthermore, Desmethylbellidifolin modulates gene expression by inhibiting the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desmethylbellidifolin have been observed to change over time. Studies have shown that Desmethylbellidifolin remains stable under standard storage conditions and retains its bioactivity over extended periods . In in vitro studies, Desmethylbellidifolin has demonstrated sustained anti-inflammatory effects over several days, with a gradual reduction in pro-inflammatory cytokine levels . In in vivo studies, Desmethylbellidifolin has shown long-term benefits in reducing inflammation and improving symptoms of ulcerative colitis .

Dosage Effects in Animal Models

The effects of Desmethylbellidifolin vary with different dosages in animal models. In studies involving trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats, Desmethylbellidifolin was administered at doses of 5, 10, and 20 mg/kg . The results indicated that higher doses of Desmethylbellidifolin (10 and 20 mg/kg) were more effective in reducing inflammation and alleviating symptoms of colitis compared to lower doses . At very high doses, Desmethylbellidifolin may exhibit toxic effects, including gastrointestinal disturbances .

Metabolic Pathways

Desmethylbellidifolin is involved in several metabolic pathways, particularly those related to inflammation and glucose metabolism. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase-2, modulating the production of nitric oxide and prostaglandins, respectively . These interactions help reduce inflammation and oxidative stress. Additionally, Desmethylbellidifolin’s inhibition of α-glucosidase affects carbohydrate metabolism by reducing glucose absorption in the intestines . This modulation of metabolic pathways contributes to its potential therapeutic effects in conditions like diabetes and inflammatory diseases.

Transport and Distribution

Desmethylbellidifolin is transported and distributed within cells and tissues through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . In the intestines, Desmethylbellidifolin is absorbed and transported to target tissues, where it exerts its biochemical effects . Additionally, Desmethylbellidifolin’s distribution within tissues is influenced by its binding to plasma proteins, which helps maintain its bioavailability and prolong its therapeutic effects .

Subcellular Localization

The subcellular localization of Desmethylbellidifolin plays a crucial role in its activity and function. Studies have shown that Desmethylbellidifolin localizes to specific cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, Desmethylbellidifolin interacts with enzymes and signaling molecules, modulating various biochemical pathways . In the nucleus, Desmethylbellidifolin influences gene expression by interacting with transcription factors and other nuclear proteins . This subcellular localization is essential for its ability to regulate cellular processes and exert its therapeutic effects.

Propriétés

IUPAC Name

1,3,5,8-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-3-8(17)10-9(4-5)19-13-7(16)2-1-6(15)11(13)12(10)18/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXAWSABMVLIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183941
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-32-7
Record name Demethylbellidifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2980-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylbellidifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethylbellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBELLIDIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G78B8Y1AI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demethylbellidifolin
Reactant of Route 2
Reactant of Route 2
Demethylbellidifolin
Reactant of Route 3
Demethylbellidifolin
Reactant of Route 4
Demethylbellidifolin
Reactant of Route 5
Demethylbellidifolin
Reactant of Route 6
Demethylbellidifolin
Customer
Q & A

Q1: What are the primary molecular targets of Demethylbellidifolin?

A1: Research suggests that DMB interacts with multiple molecular targets, contributing to its diverse pharmacological activities. Some identified targets include:

  • Peroxisome proliferator-activated receptor gamma (PPAR-γ): DMB has been shown to activate PPAR-γ, a nuclear receptor involved in regulating lipid metabolism, glucose homeostasis, and inflammation. []
  • Nuclear factor-kappa B (NF-κB): DMB can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. []
  • Endogenous nitric oxide synthase (NOS) inhibitors: DMB has been observed to reduce the levels of asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor, thereby potentially improving endothelial function and nitric oxide bioavailability. [, ]
  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Recent studies suggest that DMB acts as a potent DYRK1A inhibitor, potentially influencing pancreatic β-cell proliferation and function. []

Q2: How does Demethylbellidifolin's interaction with PPAR-γ impact hepatic stellate cells?

A2: In activated hepatic stellate cells (HSCs), DMB treatment significantly upregulates the expression of PPAR-γ, which is typically low in these cells. This upregulation is associated with decreased HSC proliferation, reduced expression of α-smooth muscle actin (α-SMA) and collagen I (markers of HSC activation), and downregulation of transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF) expression. These findings suggest DMB's potential as an anti-fibrotic agent. []

Q3: Can you elaborate on the role of Demethylbellidifolin in mitigating oxidative stress?

A3: DMB exhibits antioxidant properties through various mechanisms. It can scavenge free radicals, inhibit lipid peroxidation, and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC). [, ] These actions contribute to its protective effects against oxidative stress-induced cellular damage.

Q4: What is the molecular formula and weight of Demethylbellidifolin?

A4: The molecular formula of Demethylbellidifolin is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Are there any available spectroscopic data for Demethylbellidifolin?

A5: Yes, several studies have characterized Demethylbellidifolin using spectroscopic techniques. The most commonly employed methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are crucial for determining the compound's structure and confirming its identity. [, ]
  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. []
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q6: What are the potential therapeutic applications of Demethylbellidifolin based on preclinical studies?

A6: Preclinical studies suggest various potential therapeutic applications for DMB, including:

  • Ulcerative colitis: DMB has demonstrated efficacy in ameliorating dextran sulfate sodium (DSS)-induced colitis in mice. It reduces colon shortening, weight loss, and disease activity index scores. [] Furthermore, it alleviates colonic inflammation, strengthens the intestinal epithelial barrier, and modulates gut microbiota dysbiosis. [, ]
  • Liver fibrosis: DMB inhibits the activation and proliferation of hepatic stellate cells, suggesting potential as an anti-fibrotic agent. []
  • Cardiovascular diseases: DMB exhibits protective effects against endothelial dysfunction and myocardial ischemia-reperfusion injury, potentially beneficial in cardiovascular diseases. [, ]
  • Diabetes: DMB has shown promise as a potential stimulator for β-cell proliferation in diabetes, attributed to its DYRK1A inhibitory activity. []

Q7: What is the bioavailability of Demethylbellidifolin?

A7: The oral bioavailability of DMB has been reported to be low, around 3.6% in rats. [] This low bioavailability necessitates further research on delivery strategies to enhance its therapeutic potential.

Q8: What analytical methods are commonly employed to quantify Demethylbellidifolin?

A8: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the quantification of DMB in various matrices, including plant materials and biological samples. [, , , ] This method provides good sensitivity, selectivity, and reproducibility for analyzing DMB.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.